4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 913264-42-3, and it has a molecular formula of C15H25N3O3 with a molecular weight of 295.38 g/mol. The compound features a piperidine ring substituted with an oxadiazole moiety, which is known for its biological activity.
4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester falls under the category of oxadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This classification highlights its relevance in drug discovery and development .
The synthesis of 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester typically involves several steps that utilize standard organic synthesis techniques. One common method includes the reaction of piperidine derivatives with oxadiazole precursors.
The compound can participate in various chemical reactions typical for esters and heterocycles:
The conditions for these reactions often involve catalysts or specific pH adjustments to optimize yields and selectivity .
The mechanism of action for 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds containing oxadiazole moieties may exhibit activity against various cancer cell lines and microbial strains, suggesting potential pathways involving inhibition of cell proliferation or disruption of metabolic processes .
The physical properties of 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester include:
Key chemical properties include:
This compound has potential applications in:
1,2,4-Oxadiazoles represent a privileged scaffold in modern drug discovery, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This heterocyclic system exhibits exceptional bioisosteric versatility, serving as a stable mimic for ester and amide functionalities while resisting metabolic degradation [1] [9]. The asymmetric arrangement of heteroatoms confers distinct electronic properties, with the C(5) position acting as a stronger electron-withdrawing site than C(3), thereby influencing the pharmacodynamics of derived compounds [6]. Historically undervalued due to perceived instability, 1,2,4-oxadiazoles have undergone a pharmaceutical renaissance, driven by their presence in natural products like the cytotoxic Phidianidines (sea slug alkaloids) and the neuroactive quisqualic acid [1]. Their integration into drug design leverages enhanced metabolic stability, improved membrane permeability, and tailored target engagement, making them indispensable for addressing challenging therapeutic targets [9].
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, initially classified as "furo[ab1]diazoles" [1] [6]. Despite this early discovery, significant pharmaceutical interest emerged only in the mid-20th century:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960 | Oxolamine | Cough suppression | First commercial drug with 1,2,4-oxadiazole scaffold |
2011 | Phidianidine A/B | Cytotoxic agent | Validated natural occurrence of 1,2,4-oxadiazoles |
2022 | DRP-104 (Sirpiglenastat) | Glutamine antagonist | Tumor-targeted prodrug in clinical trials (NCT04471415) |
2023 | P11 (tert-butyl ester analog) | Anticancer prodrug | Improved metabolic stability and brain exposure |
The 1,2,4-oxadiazole ring confers three strategic advantages in molecular design:
The 3-isopropyl-1,2,4-oxadiazole moiety in 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester exemplifies these principles. The isopropyl group enhances lipophilicity (cLogP ≈1.19), promoting membrane penetration, while the tert-butyl carboxylate masks a polar handle for tunable solubility [3] [8]. This balanced profile enables blood-brain barrier crossing, evidenced by moderate brain exposure in pharmacokinetic studies of analogs like P5 [5].
Table 2: Impact of 1,2,4-Oxadiazole Substituents on Bioactivity
Substituent | Biological Effect | Mechanistic Rationale | Example Compound |
---|---|---|---|
3-Alkyl (e.g., isopropyl) | Increased lipophilicity | Enhanced membrane permeability | 4-(3-Isopropyl-oxadiazolyl)piperidine |
5-Aryl | Target specificity | π-stacking with aromatic residues | Phidianidine A |
3-Perfluoroalkyl | Electron-withdrawing | Stabilized receptor interactions | Fluorinated HDAC inhibitors |
tert-Butyl esters serve as prodrug strategems to optimize drug-like properties, particularly for carboxylic acid-containing therapeutics. Their steric bulk impedes enzymatic hydrolysis, conferring:
Pharmacokinetic studies of tert-butyl-glutamine conjugates demonstrate prolonged half-lives (t₁/₂ ≈0.74 h in brain) and expanded tissue distribution versus carboxylic acid precursors. This is critical for CNS-targeted agents like the glioblastoma drug candidate P11 [5].
Table 3: Pharmacokinetic Comparison of Ester Prodrugs
Parameter | Isopropyl Ester (DRP-104) | tert-Butyl Ester (P5) | Ethyl Ester (P2) |
---|---|---|---|
cLogP | 0.79 | 1.19 | 0.15 |
Solubility (mg/mL) | <1 | >5 | 3.2 |
Metabolic Stability (GI homogenate) | Low | High | Moderate |
Tumor DON Exposure | 11-fold vs. GI | 11-fold vs. GI | 5-fold vs. GI |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1